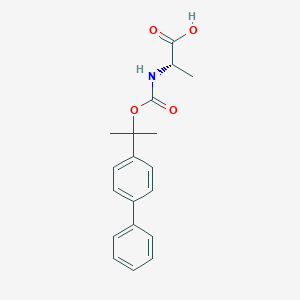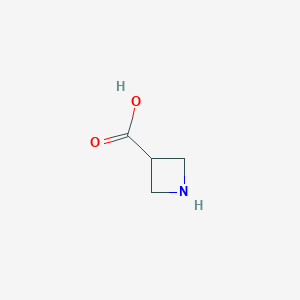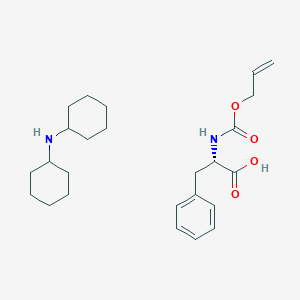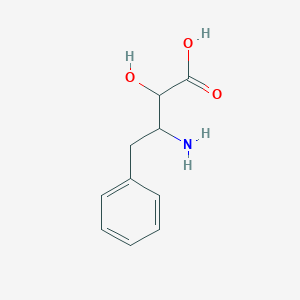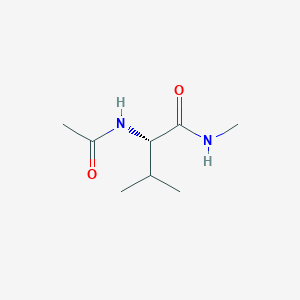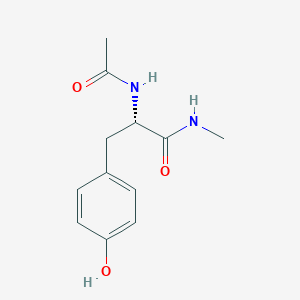
N-Acetyl-L-methionine methyl ester
Overview
Description
N-Acetyl-L-methionine methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205,27 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
As a derivative of the amino acid methionine, it may interact with enzymes and proteins that metabolize or bind to methionine .
Mode of Action
It’s known that n-methylation, a modification present in ac-met-ome, can significantly impact the interaction of amino acids with their targets . This modification can alter the conformation, solubility, and other properties of the amino acid, potentially affecting its interaction with target molecules .
Biochemical Pathways
AC-MET-OME, as a methionine derivative, may be involved in methionine metabolism. Methionine metabolism, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
N-methylation, a characteristic feature of AC-MET-OME, has been shown to improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures . The clog P values of all N-methylated peptides, including AC-MET-OME, are greater than those of native compounds . This suggests that AC-MET-OME may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
For instance, it may be involved in protein synthesis, as methionine is the initiator amino acid in this process .
Action Environment
The action, efficacy, and stability of AC-MET-OME may be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its interaction with target molecules may be influenced by the presence of other molecules in the environment .
Properties
IUPAC Name |
methyl (2S)-2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKSJIMTATAAS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35671-83-1 | |
| Record name | L-Methionine, N-acetyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ac-Met-OMe's enantiomeric purity in research?
A: Ac-Met-OMe, also known as N-Acetyl-L-methionine methyl ester, is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. [] In biological systems, often only one enantiomer exhibits the desired activity. The lipase from Brucella thiophenivorans demonstrates high enantioselectivity towards Ac-Met-OMe, preferentially producing the L-enantiomer with exceptional enantiomeric excess (>99%). [] This high enantiomeric purity is crucial for research applications, as it ensures accurate and reliable results, especially in studies investigating biological activity, enzymatic reactions, or chiral synthesis.
Q2: How do researchers study the oxidation of methionine in peptides and what role does Ac-Met-OMe play in this research?
A: Understanding how methionine residues in peptides and proteins are oxidized by reactive oxygen species (ROS) is crucial for various biological and medical studies. Researchers utilize Ac-Met-OMe as a simplified model peptide backbone to study this process. [] By using techniques like pulse radiolysis and mass spectrometry, scientists can identify transient species and stable products formed during the reaction of Ac-Met-OMe with hydroxyl radicals (HO•) generated by ionizing radiation. [] This research provides valuable insights into the mechanisms of oxidative stress and damage to proteins.
Q3: Can you elaborate on the use of computational chemistry in understanding the reactivity of Ac-Met-OMe with radicals?
A: Density functional theory (DFT) calculations are invaluable tools in computational chemistry that help predict the reactivity of molecules. In the case of Ac-Met-OMe, DFT calculations have been employed to study its reaction with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals. [] These calculations revealed that the reaction proceeds through radical hydrogen atom transfer (HAT) from specific positions within the Ac-Met-OMe molecule. [] Such insights help researchers understand the susceptibility of Ac-Met-OMe and, by extension, methionine residues in proteins, to oxidative damage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


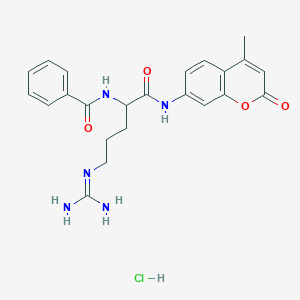
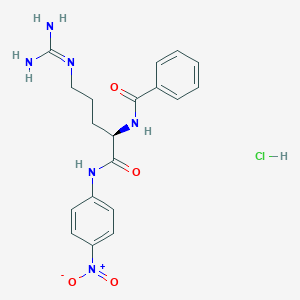
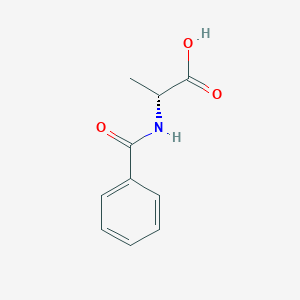

![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
